3'-O-Methylguanosine is derived from guanosine, a naturally occurring nucleoside found in RNA. Its chemical structure can be represented as C₁₁H₁₅N₅O₅, with a molecular weight of approximately 297.27 g/mol. This compound is categorized under nucleosides and is specifically recognized for its role in RNA modifications that affect the stability and translation efficiency of messenger RNA.
The synthesis of 3'-O-Methylguanosine can be achieved through various chemical methods. One notable approach involves the methylation of guanosine or its derivatives.
The molecular structure of 3'-O-Methylguanosine consists of a guanine base attached to a ribose sugar, which has a methyl group at the 3' position.
The presence of the methyl group alters the hydrogen bonding capacity of the ribose sugar, potentially affecting how this nucleoside interacts with other biomolecules .
3'-O-Methylguanosine can participate in several chemical reactions typical for nucleosides:
The mechanism by which 3'-O-Methylguanosine exerts its effects primarily involves its incorporation into RNA molecules:
Research indicates that such modifications can lead to altered gene expression profiles due to changes in mRNA stability and translational dynamics .
3'-O-Methylguanosine exhibits several notable physical and chemical properties:
These properties are crucial for its applications in research and therapeutic contexts .
3'-O-Methylguanosine has several important applications in scientific research:
3'-O-Methylguanosine is a modified ribonucleoside derivative characterized by the molecular formula C₁₁H₁₅N₅O₅ and a molecular weight of 297.27 g/mol [3] [6]. Its structure comprises a guanine base linked via a β-D-ribofuranose ring where the 3'-hydroxyl group is substituted with a methyl moiety (-OCH₃) [1]. This methylation pattern defines its identity as a positional isomer of 2'-O-methylguanosine, sharing identical atomic composition but differing in the site of methyl substitution on the ribose ring.
The methylation site profoundly influences molecular conformation and biological function. In canonical ribonucleosides, the 2'- and 3'-hydroxyl groups engage in hydrogen bonding, stabilizing the sugar pucker (typically C3'-endo or C2'-endo). 3'-O-Methylguanosine disrupts this network by replacing the 3'-OH with a methoxy group, which:
Table 1: Fundamental Chemical Identifiers of 3'-O-Methylguanosine
Property | Value |
---|---|
Systematic Name | 3'-O-Methylguanosine |
CAS Registry Number | 10300-27-3 |
Molecular Formula | C₁₁H₁₅N₅O₅ |
Molecular Weight | 297.27 g/mol |
Purity Specifications | ≥98% (analytical standard) |
Comprehensive spectroscopic characterization provides insights into the structural features of 3'-O-Methylguanosine:
Nuclear Magnetic Resonance Analysis:Nuclear Magnetic Resonance spectroscopy reveals distinct chemical shifts attributable to the methylated ribose environment. Key ¹H and ¹³C resonances include:
Table 2: Characteristic Nuclear Magnetic Resonance Shifts for 3'-O-Methylguanosine (DMSO-d₆)
Atom/Group | ¹H Shift (ppm) | ¹³C Shift (ppm) |
---|---|---|
H1' | ~5.95 | ~88.5 |
H2' | ~4.60 | ~72.0 |
H3' | ~3.85 | ~81.2 |
3'-OCH₃ | ~3.42 | ~58.8 |
H4' | ~3.95 | ~85.8 |
H5', H5'' | ~3.60–3.70 | ~61.5 |
Mass Spectrometric Fragmentation:Electrospray ionization tandem mass spectrometry (ESI-MS/MS) of protonated 3'-O-Methylguanosine ([M+H]⁺ at m/z 298) shows a predominant fragmentation pathway involving neutral loss of the methylated ribose moiety (C₆H₁₂O₅, 164 Da), yielding the protonated guanine base at m/z 152 [2]. Crucially, negative-ion mode ESI-MS/MS generates diagnostic signatures:
Crystallographic Data:While detailed X-ray diffraction analyses of 3'-O-Methylguanosine were not identified in the search results, its structural analog 2'-O-methylguanosine exhibits C3'-endo sugar puckering. Computational modeling suggests 3'-O-methylation preserves this conformation but alters electrostatic potential distribution around the glycosidic bond [7].
The regioisomeric divergence between 2'- and 3'-O-methylguanosine profoundly impacts physicochemical properties and biological interactions:
Fragmentation Signatures in Mass Spectrometry:As highlighted in Section 1.2, negative-ion MS/MS provides critical regiochemical differentiation:
Glycosidic Bond Stability:Protonation states significantly influence nucleoside stability. Gas-phase studies indicate:
Table 3: Regiochemical Influence on Key Properties of Methylated Guanosine Isomers
Property | 2'-O-Methylguanosine | 3'-O-Methylguanosine |
---|---|---|
Mass Spec Signature | Neutral loss of 90 Da in MS/MS (negative ion mode) | No 90 Da loss; distinct fragmentation |
Glycosidic Bond Stability (Protonated Form) | Highest stability (enhanced H-bonding) | Moderate stability (reduced H-bonding options) |
RNA Polymerase Compatibility | Incorporated into RNA with retained 2'-OH for chain extension | Acts as chain terminator (blocks 3'-OH phosphorylation) |
Ribose Conformational Effects | Stabilizes C3'-endo puckering via 2'-O-methyl H-bonding | Preferentially stabilizes C2'-endo; alters minor groove geometry |
Functional Implications in Nucleic Acid Systems:The regiochemistry dictates biological functionality:
The comparative analysis underscores that despite identical molecular formulas, these regioisomers exhibit marked differences in behavior arising from the methyl group’s position—a testament to the precision of RNA’s stereochemical requirements.
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